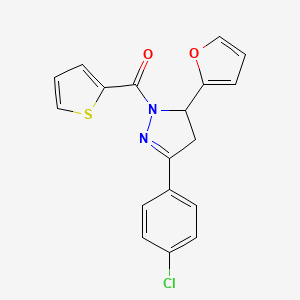
(3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C18H13ClN2O2S and its molecular weight is 356.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. This article reviews its biological activity, synthesizing available research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C18H13ClN2O3, with a molecular weight of approximately 340.76 g/mol. The presence of the 4-chlorophenyl group enhances its potential biological activity due to the electron-withdrawing nature of the chlorine atom, which can influence reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H13ClN2O3 |
| Molecular Weight | 340.76 g/mol |
| CAS Number | 489413-54-9 |
Biological Activities
Research indicates that compounds structurally similar to This compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial effects against various pathogens.
- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to reduce inflammation in in vivo models.
- Anticancer Potential : Certain analogs have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results.
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial properties of related pyrazole derivatives found that compounds with similar furan and chlorophenyl groups exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The most potent compound from this series had an IC50 value of 15 µg/mL, suggesting strong antimicrobial potential.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that certain pyrazole derivatives could induce apoptosis, with IC50 values ranging from 10 to 20 µM. These findings indicate that modifications in the pyrazole structure can lead to enhanced anticancer activity.
The biological activity of This compound is likely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It could act as a modulator for receptors associated with pain and inflammation.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The optimization process focuses on improving yield and purity while exploring alternative synthetic routes that may enhance biological activity.
Synthetic Route Overview
- Formation of Pyrazole Ring : Reaction between furan derivatives and appropriate aldehydes or ketones.
- Substitution Reactions : Introduction of chlorophenyl and thiophen groups through electrophilic aromatic substitution or coupling reactions.
Propriétés
IUPAC Name |
[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c19-13-7-5-12(6-8-13)14-11-15(16-3-1-9-23-16)21(20-14)18(22)17-4-2-10-24-17/h1-10,15H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPMKGRWAQVVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














